molecular formula C10H16N2O2 B2912274 ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate CAS No. 39658-15-6

ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate

Cat. No.: B2912274
CAS No.: 39658-15-6
M. Wt: 196.25
InChI Key: OPDLMFFGOHZYEK-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate is an intermediate in the synthesis of Sildenafil , a phosphodiesterase V inhibitor . This suggests that the compound’s primary target could be the phosphodiesterase V enzyme .

Mode of Action

This inhibition could result in an increase in cyclic guanosine monophosphate (cGMP) levels, leading to smooth muscle relaxation and vasodilation, similar to the action of Sildenafil .

Biochemical Pathways

The compound likely affects the cGMP-specific phosphodiesterase type 5 (PDE5) pathway . By inhibiting PDE5, it prevents the degradation of cGMP, leading to an increase in cGMP levels. This, in turn, activates protein kinase G, which leads to a decrease in intracellular calcium levels and smooth muscle relaxation .

Pharmacokinetics

These could include good absorption, metabolism by hepatic enzymes, and excretion in the feces and urine .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve an increase in cGMP levels, leading to smooth muscle relaxation and vasodilation . This could potentially be used to treat conditions like erectile dysfunction and pulmonary arterial hypertension, similar to Sildenafil.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate can be synthesized through the reaction of ethyl acetylpyruvate and hydrazine . The reaction typically involves the following steps:

    Condensation Reaction: Ethyl acetylpyruvate reacts with hydrazine to form the intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the pyrazole ring.

    Esterification: The final step involves esterification to produce this compound.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 5-methyl-2-propylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-6-12-9(7-8(3)11-12)10(13)14-5-2/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDLMFFGOHZYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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